2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a phthalazinone core, an oxadiazole ring, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Phthalazinone Core: : The synthesis begins with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
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Oxadiazole Ring Formation: : The next step involves the formation of the oxadiazole ring. This is usually done by reacting the phthalazinone intermediate with a suitable nitrile oxide, which can be generated in situ from the corresponding nitro compound using a base such as triethylamine.
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Substitution Reactions: : The final step involves the introduction of the 4-ethylphenyl and 3-(3,4,5-trimethoxyphenyl) groups. This can be accomplished through nucleophilic aromatic substitution reactions, where the phthalazinone-oxadiazole intermediate is treated with the appropriate aryl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative. Reducing agents such as lithium aluminum hydride can be used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Formation of amine derivatives from the oxadiazole ring.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like 2-(4-bromophenyl)phthalazin-1(2H)-one share a similar core structure but differ in their substituents.
Oxadiazole Derivatives: Compounds such as 3-(4-methoxyphenyl)-1,2,4-oxadiazole have a similar oxadiazole ring but lack the phthalazinone core.
Uniqueness
What sets 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one apart is its combination of the phthalazinone core with the oxadiazole ring and the specific substitution pattern on the phenyl rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-5-16-10-12-18(13-11-16)31-27(32)20-9-7-6-8-19(20)23(29-31)26-28-25(30-36-26)17-14-21(33-2)24(35-4)22(15-17)34-3/h6-15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVXALHDNISBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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